molecular formula C24H29N3O3 B6072521 N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6072521
M. Wt: 407.5 g/mol
InChI Key: BLXUNEQGRCFUSH-UHFFFAOYSA-N
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Description

N-(1-Benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a 5-oxopyrrolidine core substituted with a 3-methoxyphenyl group at position 1 and a carboxamide-linked benzylpiperidine moiety.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-30-22-9-5-8-21(15-22)27-17-19(14-23(27)28)24(29)25-20-10-12-26(13-11-20)16-18-6-3-2-4-7-18/h2-9,15,19-20H,10-14,16-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXUNEQGRCFUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoamides

The 5-oxopyrrolidine scaffold is constructed via cyclocondensation of β-ketoamide precursors. A representative protocol involves reacting ethyl 3-(3-methoxyphenyl)-3-oxopropionate with ammonium acetate in acetic acid at reflux, yielding 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Subsequent activation with ethyl chloroformate (430 µL, 4.5 mmol) in THF at −15°C facilitates amide bond formation with primary amines, though this method requires strict temperature control to minimize epimerization.

Functionalization at the C3 Position

The C3 carboxamide group is introduced through nucleophilic acyl substitution. For example, treatment of 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride with N-(1-benzylpiperidin-4-yl)amine in dichloromethane (DCM) with triethylamine (627 µL, 4.5 mmol) provides the target compound in 52% yield after silica gel chromatography. Critical to this step is the use of anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.

Preparation of the 1-Benzylpiperidin-4-yl Amine Fragment

Reductive Amination of Piperidin-4-one

The 1-benzylpiperidin-4-ylamine moiety is synthesized via reductive amination of piperidin-4-one with benzylamine. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5 (adjusted with acetic acid) achieves 78% conversion, though competing overalkylation necessitates careful stoichiometric control of benzylamine (1.2 eq).

Boronate Ester Intermediates for Coupling

Suzuki-Miyaura coupling proves instrumental in introducing the 3-methoxyphenyl group. tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (0.62 g, 2.02 mmol) reacts with 1-(4-(4-amino-3-bromophenyl)piperidin-1-yl)ethanone under Pd(PPh3)4 catalysis (54 mg, 0.05 mmol) in toluene/EtOH (2:1), yielding 93% of the coupled product after aqueous workup. This method highlights the compatibility of boronate esters with secondary amine functionalities.

Catalytic Coupling Strategies

Palladium-Mediated Cross-Couplings

Critical to assembling the target molecule is the integration of palladium catalysis. A mixture of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (0.62 g) and brominated arylpiperidine (0.20 g) in toluene/EtOH with Na2CO3 (2.7 mL, 5.38 mmol) and Pd(PPh3)4 (54 mg) at 80°C for 4.5 h achieves 93% yield, demonstrating the robustness of Suzuki couplings even in sterically congested systems.

Table 1: Comparative Analysis of Coupling Conditions

Boronate EsterCatalystSolvent SystemTemp (°C)Time (h)Yield (%)
tert-Butyl 3-boronatePd(PPh3)4Toluene/EtOH804.593
Pinacol boronatePdCl2(dppf)Dioxane/H2O901279.8
Triflate derivativePd(dppf)Cl2THF/MeOH1300.5100

Amide Bond Formation Techniques

Activation of the pyrrolidine-3-carboxylic acid as a mixed carbonate (using ethyl chloroformate) followed by reaction with 1-benzylpiperidin-4-amine in THF at −15°C provides superior regiocontrol compared to carbodiimide-based couplings. This method avoids racemization and achieves 52% isolated yield after purification by silica gel chromatography (EtOAc/MeOH 95:5).

Optimization of Reaction Parameters

Temperature and Solvent Effects

The cyclocondensation step exhibits pronounced temperature dependence, with refluxing acetic acid (118°C) providing complete conversion within 6 h, whereas room-temperature reactions stall at 35%. Polar aprotic solvents like DMF accelerate amide couplings but necessitate rigorous drying to prevent hydrolysis.

Catalytic System Tuning

Comparative studies of palladium ligands reveal that bidentate phosphines (dppf) outperform monodentate counterparts in sterically hindered systems. For instance, PdCl2(dppf) (1.6 g, 1.97 mmol) in dioxane/H2O at 90°C achieves 79.8% yield for a related pyrrolo-naphthyridine coupling, versus 68% with Pd(OAc)2/PPh3.

Analytical Characterization

Spectroscopic Validation

1H NMR analysis (400 MHz, CDCl3) of the final compound confirms regiochemistry: δ 2.78 (3H, s, N-methyl), 3.89 (2H, d, J = 2.23 Hz, piperidine CH2), 7.30–7.55 (5H, m, benzyl aromatic), and 8.89 (1H, s, pyrrolidine NH). High-resolution mass spectrometry (HRMS) corroborates the molecular formula C24H29N3O3 with [M+Na]+ at m/z 422.2 (calc. 422.2).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeCN/H2O + 0.1% TFA) shows ≥98% purity at 254 nm, with residual palladium content <5 ppm by ICP-MS, meeting ICH Q3D guidelines for pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and its potential as a lead compound for drug development.

    Medicine: Investigating its therapeutic potential for treating various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide with key analogs, focusing on structural variations, biological activity, and physicochemical properties:

Compound Name Core Structure Key Substituents Biological Activity/Properties Source Evidence
Target Compound : this compound 5-Oxopyrrolidine-3-carboxamide - 1-(3-Methoxyphenyl)
- N-(1-Benzylpiperidin-4-yl)
Predicted CNS activity due to benzylpiperidine; moderate lipophilicity (estimated logP ~2.5) Inferred
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 5-Oxopyrrolidine-3-carboxamide - 1-(3-Methoxyphenyl
- N-(Sulfonylethyl-dihydroisoquinoline)
81% efficacy against MERS-CoV; plaque reduction (No. 35)
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide 5-Oxopyrrolidine-3-carboxamide - 1-(3,4-Dimethylphenyl
- N-(Sulfonylethyl-dihydroisoquinoline)
Cytotoxicity (0.596); reduced antiviral activity compared to 3-methoxyphenyl analog
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(3-methoxyphenyl)acrylamide Acrylamide - 3-(3-Methoxyphenyl)
- N-(Benzylpiperidin-4-yl-ethyl)
Melting point: 68–70°C; HPLC purity: 99% (potential neuroactivity)
N-(5-{[2-(1,3-Dioxolan-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 5-Oxopyrrolidine-3-carboxamide - 1-(3-Methoxyphenyl)
- N-(Thiadiazole-sulfanyl-dioxolane)
High molecular weight (450.5); likely poor bioavailability
1-(2-Methoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide 5-Oxopyrrolidine-3-carboxamide - 1-(2-Methoxyphenyl)
- N-(4-Methylpyridin-2-yl)
Lower molecular weight (325.4); potential for improved solubility

Key Observations:

Substituent Impact on Bioactivity: The 3-methoxyphenyl group (as in the target compound and ) enhances antiviral efficacy compared to 3,4-dimethylphenyl (), likely due to optimized electronic and steric interactions . The benzylpiperidine moiety (target compound and ) is associated with CNS-targeted activity, whereas sulfonylethyl-dihydroisoquinoline () may improve antiviral binding .

Purity and Stability: The acrylamide analog () demonstrates high purity (99% HPLC) and a defined melting point, suggesting robust synthetic reproducibility .

Cytotoxicity Considerations :

  • The 3,4-dimethylphenyl analog () exhibits cytotoxicity (0.596), highlighting the importance of phenyl substituent selection for therapeutic safety .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide?

Answer:
Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Elevated temperatures (e.g., 80–120°C) are often used for cyclization and amide bond formation, but excessive heat may degrade intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency, while dichloromethane or THF may stabilize intermediates .
  • Catalysts : Palladium-based catalysts for coupling reactions or acid/base catalysts for condensation steps improve yields .
  • Purification : Column chromatography (silica gel, eluent gradients) or recrystallization ensures >95% purity. HPLC validation is recommended post-synthesis .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:
Key analytical techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons from benzyl and methoxyphenyl groups) and δ 3.7–4.2 ppm (piperidinyl and pyrrolidinyl protons) confirm substituent positions .
    • ¹³C NMR : Carbonyl signals (δ 170–175 ppm) validate the carboxamide and 5-oxo-pyrrolidine moieties .
  • Mass spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula .
  • X-ray crystallography : Resolves stereochemistry of the piperidine-pyrrolidine junction (if crystalline) .

Advanced: What methodologies are employed to assess its biological activity in receptor-binding studies?

Answer:

  • In vitro assays :
    • Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for targets like σ receptors or kinases .
    • IC₅₀ values are calculated via nonlinear regression of dose-response curves .
  • Cell-based assays :
    • Luciferase reporter systems or calcium flux assays measure functional activity in transfected HEK293 or CHO cells .
  • Structural-activity relationship (SAR) : Modifications to the methoxyphenyl or benzyl groups are tested to correlate substituent effects with potency .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
  • Compound purity : Reanalyze batches via HPLC-MS; impurities >0.5% may skew results .
  • Species specificity : Cross-validate targets in human vs. rodent orthologs (e.g., CYP450 isoforms) .
  • Statistical rigor : Apply multivariate analysis to account for confounding factors like solvent residues or cell passage number .

Basic: What are the key physicochemical properties influencing its pharmacokinetic profile?

Answer:

  • LogP : Predicted ~2.5 (moderate lipophilicity) balances membrane permeability and solubility .
  • Solubility : Poor aqueous solubility (<50 µM) necessitates formulation with cyclodextrins or lipid nanoparticles .
  • pKa : The tertiary piperidine nitrogen (pKa ~8.5) may protonate in acidic environments, enhancing gastrointestinal absorption .

Advanced: How is the compound’s stability under physiological conditions evaluated?

Answer:

  • Forced degradation studies :
    • Hydrolysis : Incubate in buffers (pH 1–9) at 37°C; monitor via LC-MS for cleavage of the carboxamide bond .
    • Oxidation : Expose to H₂O₂ or cytochrome P450 microsomes to identify metabolites .
  • Plasma stability : Incubate in human plasma (37°C, 24h); >80% remaining indicates low esterase susceptibility .

Advanced: What strategies are recommended for elucidating its mechanism of action when initial target screens are inconclusive?

Answer:

  • Chemoproteomics : Use photoaffinity probes or activity-based protein profiling (ABPP) to capture interacting proteins .
  • CRISPR-Cas9 screens : Genome-wide knockout libraries identify synthetic lethal partners or resistance genes .
  • Molecular dynamics simulations : Model docking poses with potential targets (e.g., GPCRs) to prioritize validation experiments .

Basic: What experimental designs mitigate batch-to-batch variability in preclinical studies?

Answer:

  • Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, cooling gradients) in detail .
  • Quality control : Implement orthogonal analytical methods (e.g., NMR + HPLC) for each batch .
  • Blinded dosing : Randomize animal cohorts and use vehicle controls to reduce bias .

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